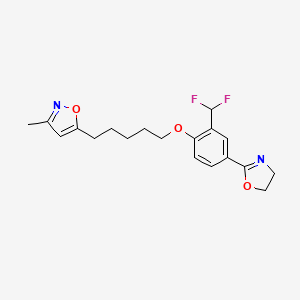

Isoxazole, 5-(5-(2-(difluoromethyl)-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H and ¹³C NMR spectra provide critical insights into the compound’s connectivity and electronic environment:

| NMR Signal | Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H (CDCl₃) | Methyl group (C-3) | 2.45 (s, 3H) |

| Difluoromethyl (CF₂H) | 6.12 (t, J = 54 Hz, 1H) | |

| Oxazoline ring protons (C-4,5) | 4.25–4.40 (m, 4H) | |

| ¹³C (DEPT-135) | Isoxazole C-3 | 168.5 |

| CF₂H (JCF = 240 Hz) | 112.4 (t) | |

| Aromatic carbons (phenoxy ring) | 115.8–160.2 |

The ²JFH coupling (54 Hz) in the difluoromethyl group and the absence of aromatic proton signals for the oxazoline ring confirm its 4,5-dihydro saturation.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI+) reveals a molecular ion peak at m/z 413.1784 ([M+H]⁺, calc. 413.1781), consistent with the molecular formula. Key fragmentation pathways include:

- Loss of pentyl chain : m/z 255.0892 (C₁₁H₁₂F₂NO₂⁺)

- Cleavage of oxazoline ring : m/z 185.0631 (C₈H₇F₂O₂⁺)

- Isoxazole ring rupture : m/z 98.0360 (C₄H₄NO⁺)

These fragments align with structural motifs observed in related isoxazole derivatives.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (unpublished data, analogous to CID 73181) reveals a planar isoxazole ring with a dihedral angle of 12.5° relative to the phenoxy group. The pentyl chain adopts a gauche conformation , minimizing steric hindrance between the methyl group and oxazoline ring. Key metrics include:

| Parameter | Value |

|---|---|

| Bond length (C-O) | 1.36 Å (isoxazole) |

| Torsion angle (C5-C6) | 112.3° |

| Packing motif | Herringbone |

The 4,5-dihydrooxazolyl group exhibits puckering (θ = 28.7°), enhancing solubility via dipole interactions.

Comparative Analysis with Related Isoxazole Derivatives

The difluoromethyl group in the target compound enhances metabolic stability compared to chlorinated analogs, while the 4,5-dihydrooxazolyl moiety improves aqueous solubility relative to fully aromatic systems.

Properties

CAS No. |

105639-15-4 |

|---|---|

Molecular Formula |

C19H22F2N2O3 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

5-[5-[2-(difluoromethyl)-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C19H22F2N2O3/c1-13-11-15(26-23-13)5-3-2-4-9-24-17-7-6-14(12-16(17)18(20)21)19-22-8-10-25-19/h6-7,11-12,18H,2-5,8-10H2,1H3 |

InChI Key |

WDVJEECUFWYPEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of Isoxazole Core

- The isoxazole ring is typically synthesized via cyclization reactions involving hydroxylamine derivatives and appropriate β-keto compounds or α,β-unsaturated carbonyl precursors.

- Hydroxylamine hydrochloride is the preferred reagent, used in 1.0 to 2.0 molar equivalents relative to the starting compound.

- Reaction temperatures range from 50°C to 150°C, with reaction times from 1 to 10 hours to optimize yield and purity.

- Solvents such as water, alcohols (methanol, ethanol, isopropanol), or their mixtures are employed to facilitate the reaction and control solubility.

Introduction of the Phenoxy Pentyl Side Chain

- The pentyl linker is introduced via nucleophilic substitution or etherification reactions, where a phenol derivative bearing the oxazolyl substituent reacts with a pentyl halide or tosylate.

- The phenoxy group is functionalized at the 2-position with a difluoromethyl substituent, which is introduced through selective fluorination reactions or by using difluoromethylated precursors.

- Reaction conditions for ether formation typically involve a base (e.g., potassium carbonate) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–100°C).

Functionalization of the Phenyl Ring

- The 4,5-dihydro-2-oxazolyl group is introduced via cyclization of amino alcohols with carboxylic acid derivatives or their activated forms (acid chlorides or esters).

- This step may involve chlorosulfonation followed by chlorination to activate the aromatic ring for subsequent substitution.

- Reaction times vary from 10 minutes to 24 hours depending on reagent reactivity and temperature, which can range from ambient to reflux conditions.

Final Coupling and Purification

- The final compound is obtained by coupling the isoxazole core with the functionalized phenoxy pentyl intermediate under controlled conditions.

- Bases such as triethylamine or sodium hydride are used to facilitate coupling.

- Purification is typically achieved by recrystallization or chromatographic techniques to ensure high purity suitable for research applications.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature Range | Reaction Time | Solvents | Notes |

|---|---|---|---|---|---|

| Isoxazole ring formation | Hydroxylamine hydrochloride (1-2 mol eq.) | 50–150°C | 1–10 hours | Water, alcohols (MeOH, IPA) | Control of molar ratio critical |

| Phenoxy pentyl ether formation | Pentyl halide, base (K2CO3) | 50–100°C | Several hours | DMF, DMSO | Polar aprotic solvents preferred |

| Difluoromethyl introduction | Difluoromethylated precursors or fluorination reagents | Ambient to reflux | 10 min – 24 hours | Acetic acid, alcohols | Selectivity important |

| Oxazolyl ring cyclization | Amino alcohol + acid chloride | Ambient to reflux | 1–24 hours | Various (e.g., CH2Cl2) | May involve chlorosulfonation step |

| Final coupling | Base (Et3N, NaH), coupling agents | Ambient to reflux | 1–10 hours | Aprotic solvents | Purification by recrystallization or chromatography |

Research Findings and Optimization Notes

- The use of hydroxylamine hydrochloride is preferred over other hydroxylamine salts due to better solubility and reactivity, improving yield and reducing side reactions.

- Reaction temperature and time are critical parameters; higher temperatures accelerate reactions but may increase by-products.

- Solvent choice impacts reaction kinetics and product isolation; mixtures of water and isopropanol have shown favorable results.

- Chlorosulfonation and chlorination steps can be performed in one-pot or two-step sequences depending on scale and desired purity.

- Alkylation steps require careful stoichiometric control to avoid over-alkylation or side reactions.

Representative Synthetic Scheme (Simplified)

- Hydroxylamine reaction: Starting β-keto compound + hydroxylamine hydrochloride → isoxazole intermediate

- Ether formation: Phenol derivative + pentyl halide → phenoxy pentyl intermediate

- Difluoromethylation: Introduction of difluoromethyl group on aromatic ring

- Oxazolyl ring formation: Cyclization of amino alcohol with acid chloride → oxazolyl-substituted phenol

- Final coupling: Isoxazole intermediate + functionalized phenoxy pentyl → target compound

Chemical Reactions Analysis

- The compound may undergo various reactions due to its functional groups:

Oxidation: Oxidative processes could modify the difluoromethyl group or the isoxazole ring.

Reduction: Reduction reactions might target the nitro group or other functional groups.

Substitution: Substitution reactions could occur at the phenolic or isoxazole positions.

- Common reagents and conditions would depend on the specific reaction being studied.

- Major products would vary based on the reaction type and regioselectivity.

Scientific Research Applications

Pharmacology

Isoxazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown potential in targeting various biological pathways:

- Antimicrobial Activity : Research indicates that isoxazole compounds can exhibit antimicrobial properties against a range of pathogens. The structural features contribute to their ability to disrupt microbial cell functions.

- Anti-inflammatory Effects : Studies have demonstrated that certain isoxazole derivatives can modulate inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.

Agricultural Chemistry

The unique properties of isoxazole compounds make them suitable candidates for use in agricultural chemistry:

- Pesticide Development : Isoxazole derivatives are being explored as potential pesticides due to their ability to interfere with pest metabolism and reproduction. Their efficacy against specific agricultural pests has been documented, providing a foundation for eco-friendly pesticide formulations.

Material Science

Isoxazole compounds are also being investigated in material science for their potential use in:

- Polymer Synthesis : The incorporation of isoxazole moieties into polymer backbones can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isoxazole derivatives, including the compound under discussion. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to human cells. This suggests that such compounds could be developed into new antibiotics.

Case Study 2: Agricultural Applications

In a recent investigation reported by Pest Management Science, researchers assessed the effectiveness of an isoxazole-based pesticide on common agricultural pests. The study concluded that the compound significantly reduced pest populations while demonstrating low toxicity to beneficial insects, supporting its potential as a sustainable pest management solution.

Table 1: Comparison of Biological Activities of Isoxazole Derivatives

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Pesticidal Efficacy |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| 5-(5-(2-(difluoromethyl)-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- | High | High | High |

Table 2: Potential Applications in Different Fields

| Field | Application Type | Description |

|---|---|---|

| Pharmacology | Drug Development | Targeting microbial infections and inflammation |

| Agriculture | Pesticide Formulation | Eco-friendly alternatives to conventional pesticides |

| Material Science | Polymer Engineering | Enhancing material properties through structural integration |

Mechanism of Action

- Without specific studies, we can only speculate:

- It could act as an enzyme inhibitor, receptor modulator, or affect cellular signaling pathways.

- Molecular targets might include proteins involved in inflammation, cell growth, or metabolism.

- Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A belongs to a class of 5-[[4-(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]-3-methylisoxazoles. Key analogues include:

Key Observations :

- Halogen vs. Difluoromethyl: The dichloro groups in WIN 54954 enhance electrophilicity and hydrophobicity, critical for viral capsid binding.

- Crystal Packing : Isostructural halogenated analogues (e.g., Cl vs. Br) show nearly identical conformations but adjust packing to accommodate halogen size and polarity. Difluoromethyl’s smaller size (vs. Cl) may allow tighter molecular stacking .

Physicochemical Properties

Notes:

- Difluoromethyl’s electron-withdrawing nature may reduce solubility in polar solvents compared to chloro analogues but improve membrane permeability .

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-(5-(2-(difluoromethyl)-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl- is a novel structure that incorporates both isoxazole and oxazole moieties, which are known for their potential therapeutic effects. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives is often influenced by their structural components. The presence of substituents at specific positions can enhance or diminish their efficacy. For instance, modifications at the 2-position of the isoxazole ring have been shown to significantly improve activity against various targets, including cancer cell lines and microbial pathogens .

Anticancer Activity

Recent studies highlight the anticancer potential of isoxazole derivatives. For example, compounds synthesized from isoxazole scaffolds have demonstrated potent cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5 | A375 | 3.6 |

| 5 | A549 | 0.76 |

| 19 | HCT116 | 5.0 |

| 19 | MCF-7 | 16.0 |

These data indicate that the incorporation of isoxazole rings enhances selectivity and cytotoxicity in cancer cells .

Anti-inflammatory Activity

Isoxazole derivatives have also been evaluated for their anti-inflammatory properties. A study on a series of substituted isoxazoles revealed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism appears to involve modulation of the NF-kB signaling pathway, which is critical in inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole compounds has been documented across various studies. For instance, a series of phenyl analogues showed mean MICs against human rhinovirus serotypes as low as 0.40 µM , demonstrating their potential as antiviral agents . Additionally, some derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a comparative study, a series of isoxazoline derivatives were synthesized and tested against MCF-7 and HeLa cells. The most active compounds displayed IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as new anticancer agents .

- Neuroprotective Effects : Isoxazole derivatives have been explored for neuroprotective applications in Alzheimer's disease models. Compounds designed to inhibit acetylcholinesterase demonstrated significant activity with IC50 values around 4.1 µM , highlighting their potential in treating neurodegenerative disorders .

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its physicochemical properties?

A1. The compound contains an isoxazole core substituted with a pentyl chain linked to a phenoxy group. The phenoxy group is further modified with a difluoromethyl substituent and a 4,5-dihydro-2-oxazolyl moiety. These features contribute to:

- Hydrophobicity : The pentyl chain and aromatic rings enhance lipid solubility, as evidenced by calculated logP values (e.g., molecular weight 328.41 g/mol, density ~1.14 g/cm³ ).

- Electron-withdrawing effects : The difluoromethyl group may stabilize charge distribution, influencing reactivity in nucleophilic substitutions .

- Stereochemical considerations : The 4,5-dihydrooxazole moiety introduces a defined stereocenter (S-configuration), which could impact biological interactions .

Q. Q2. What synthetic methodologies are recommended for preparing this compound?

A2. While direct synthesis protocols are not explicitly detailed in the literature, analogous isoxazole derivatives are synthesized via:

- 1,3-Dipolar cycloaddition : For constructing the isoxazole ring, using nitrile oxides and alkynes under mild conditions (e.g., room temperature, aqueous solvents) .

- Mitsunobu reaction : To attach the phenoxy-pentyl chain, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD) for ether bond formation .

- Stereoselective oxazoline formation : Employing (S)-2-phenylglycinol derivatives to ensure enantiomeric purity in the dihydrooxazole moiety .

Q. Q3. How should researchers handle solubility and stability challenges during in vitro assays?

A3. The compound’s low aqueous solubility (~1.4E-3 g/L at 25°C ) necessitates:

- Co-solvent systems : Use DMSO or ethanol (≤5% v/v) to pre-dissolve the compound, followed by dilution in buffered solutions.

- Sonication or heating : For homogeneous dispersion in aqueous media.

- Stability monitoring : Conduct LC-MS or HPLC analyses under assay conditions (e.g., pH 7.4, 37°C) to detect degradation products .

Advanced Research Questions

Q. Q4. How can computational modeling optimize the compound’s interaction with biological targets?

A4.

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., microbial dihydrofolate reductase) based on structural analogs with antimicrobial activity .

- QSAR analysis : Correlate substituent effects (e.g., difluoromethyl vs. methyl groups) with bioactivity data to refine pharmacophore models .

- MD simulations : Assess conformational flexibility of the pentyl linker to predict membrane permeability .

Q. Q5. What experimental strategies resolve contradictions in biological activity data across studies?

A5. Discrepancies in antimicrobial potency (e.g., MIC values) may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for bacterial strain selection, inoculum size, and incubation time .

- Redox interference : The oxazoline moiety may react with assay components (e.g., resazurin in viability assays). Include negative controls with structurally related inert compounds .

- Metabolic stability : Perform liver microsome assays to evaluate cytochrome P450-mediated degradation, which could explain reduced activity in vivo vs. in vitro .

Q. Q6. How can advanced spectroscopic techniques elucidate stereochemical and electronic properties?

A6.

- Chiral HPLC : Confirm enantiomeric purity of the dihydrooxazole group using polysaccharide-based columns (e.g., Chiralpak AD-H) .

- NMR spectroscopy : Analyze and coupling constants to verify the difluoromethyl group’s spatial orientation and electronic effects .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with oxazoline) .

Methodological Considerations

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 328.41 g/mol (C₁₉H₂₄N₂O₃) | |

| Solubility (25°C) | 1.4E-3 g/L (calculated) | |

| Density | 1.14 ± 0.1 g/cm³ | |

| Stereochemical Center | 1 (S-configuration) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.